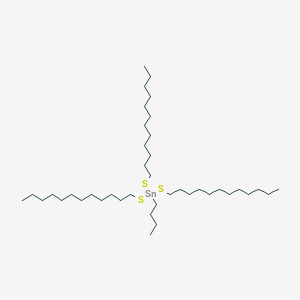
Butyltris(dodecylthio)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltris(dodecylthio)stannane is a useful research compound. Its molecular formula is C40H84S3Sn and its molecular weight is 780 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269604. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Stabilization
One of the primary applications of butyltris(dodecylthio)stannane is as a stabilizer for polyvinyl chloride (PVC) and other polymers. Organotin compounds are widely used in the plastics industry due to their ability to improve thermal stability and resistance to degradation.
- Mechanism : The compound acts as a heat stabilizer by preventing the degradation of PVC during processing. It helps to maintain the physical properties of the polymer over time, especially under high-temperature conditions.
- Case Study : A study demonstrated that the incorporation of this compound into PVC formulations significantly improved thermal stability compared to formulations without organotin stabilizers .
| Property | PVC with Stabilizer | PVC without Stabilizer |
|---|---|---|
| Thermal Stability | High | Low |
| Degradation Rate | Minimal | Significant |
| Mechanical Strength | Enhanced | Reduced |
Biocidal Properties
This compound exhibits significant biocidal activity , making it useful in controlling microbial growth in various applications.
- Applications : It is used in coatings for marine applications to prevent biofouling, as well as in antifungal treatments for wood preservation.
- Research Findings : Research indicates that organotin compounds, including this compound, effectively inhibit the growth of bacteria and fungi, providing a protective barrier against microbial colonization .
Catalysis
The compound also serves as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other organotin derivatives.
- Catalytic Activity : It has been shown to catalyze reactions involving the polymerization of certain monomers, enhancing reaction rates and yields.
- Case Study : In a controlled study, this compound was employed as a catalyst in the production of polyurethanes, resulting in shorter reaction times and improved product quality .
Environmental Considerations
While this compound has beneficial applications, environmental concerns regarding organotin compounds must be addressed. These compounds can exhibit persistence and bioaccumulation in aquatic environments, leading to regulatory scrutiny.
Propriétés
Numéro CAS |
15666-28-1 |
|---|---|
Formule moléculaire |
C40H84S3Sn |
Poids moléculaire |
780 g/mol |
Nom IUPAC |
butyl-tris(dodecylsulfanyl)stannane |
InChI |
InChI=1S/3C12H26S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;/h3*13H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
BXTPXLVVVVHPKJ-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCC[Sn+3] |
Key on ui other cas no. |
15666-28-1 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















